乙酰水杨酸-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetylsalicylic Acid-d4 is an antithrombotic, anti-inflammatory, antipyretic analgesic . It is also known as Aspirin and is commonly used for the treatment of pain and fever due to various causes . It has both anti-inflammatory and antipyretic effects .

Synthesis Analysis

The synthesis of Acetylsalicylic Acid involves the reaction of salicylic acid, acetic anhydride, and phosphoric acid to produce aspirin and acetic acid . Phosphoric acid acts as a catalyst in the initial mixture of the reactants to speed up the reaction . The reaction involves the conversion of a phenol to an ester .

Molecular Structure Analysis

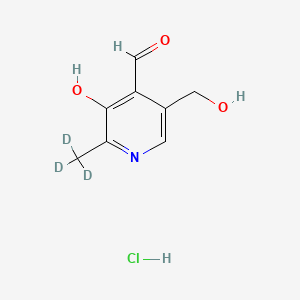

Acetylsalicylic acid has a molecular formula of C9H8O4 and a molecular weight of 180.16 g/mol . Its chemical structure consists of a benzene ring with two functional groups attached to it: an acetyl group (-COCH3) and a carboxylic acid group (-COOH) .

Chemical Reactions Analysis

Acetylsalicylic Acid-d4 exhibits various chemical reactions. For instance, it has been observed that it has a higher Rf value than salicylic acid, which proves that salicylic acid was more polar because of the extra functional group .

Physical and Chemical Properties Analysis

Acetylsalicylic Acid-d4 is a solid with a molecular weight of 184.18 . It has a melting point of 136-140 ℃ , and it is slightly soluble in water, soluble in ethanol, ether, chloroform, and also soluble in strong alkaline solution, and decomposes at the same time .

科学研究应用

抗血栓应用

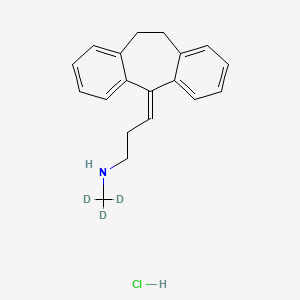

乙酰水杨酸-d4以其抗血栓特性而闻名。它以低剂量使用,通过抑制血小板聚集来预防心血管疾病。 这种应用对于患有心血管疾病高风险的患者至关重要,因为它有助于预防心肌梗塞和中风等疾病 {svg_1}.

抗炎和退热作用

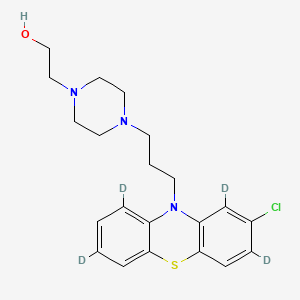

在抗炎和退热作用领域,this compound发挥着重要作用。 它的作用机制涉及抑制环氧合酶,从而减少前列腺素的合成,从而减轻炎症和发烧 {svg_2}.

止痛用途

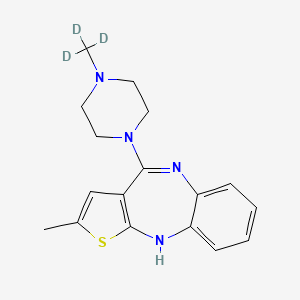

This compound是一种非麻醉性镇痛剂,可缓解各种类型的疼痛,包括头痛、神经痛和风湿性疼痛。 它的止痛作用归因于它能够阻断损伤部位和中枢神经系统中的疼痛信号 {svg_3}.

兽药药代动力学

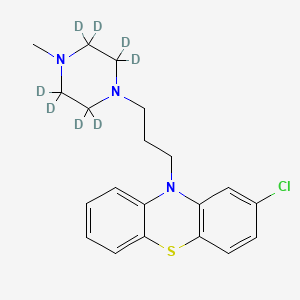

在兽医领域,this compound的药代动力学已得到研究,特别是在奶牛中。 研究集中在确定产后奶牛服用this compound后牛奶中水杨酸的浓度,这对于确定安全的牛奶停药期至关重要 {svg_4}.

与甘草酸的络合

This compound与甘草酸络合形成一种很有前景的剂型。 这种络合旨在增强this compound的药理活性,同时降低其胃肠毒性,这是药物制剂领域的重大进步 {svg_5}.

在再生医学中的作用

最近的研究表明,this compound可以影响子宫内膜干细胞的再生能力相关功能。 它通过抑制促存活通路发挥其作用,这对组织再生和修复具有重要意义 {svg_6}.

作用机制

Mode of Action

Aspirin acts as an acetylating agent , where an acetyl group is covalently attached to a serine residue in the active site of the COX enzyme . This action results in the irreversible inactivation of the COX enzymes . As a result, the production of prostaglandins and thromboxanes is suppressed . This makes aspirin different from other NSAIDs (such as diclofenac and ibuprofen), which are reversible inhibitors .

Biochemical Pathways

The inhibition of COX enzymes by aspirin leads to decreased production of prostaglandins and thromboxanes . This suppression affects various biochemical pathways, leading to the reduction of inflammation, relief of pain, prevention of clotting, and reduction of fever . Moreover, aspirin-modified COX-2 produces lipoxins, most of which are anti-inflammatory .

Pharmacokinetics

Following absorption in the gastrointestinal tract, acetylsalicylic acid rapidly binds to and acetylates a serine residue in its target enzyme family, the cyclooxygenases (COXs) . The rapid metabolism of acetylsalicylic acid results in salicylic acid, an active metabolite with residual anti-inflammatory activity .

Result of Action

The molecular and cellular effects of acetylsalicylic acid’s action are primarily due to its ability to suppress the production of prostaglandins and thromboxanes . This leads to a reduction in inflammation, pain, and fever, and prevents clotting . Additionally, the production of lipoxins by aspirin-modified COX-2 has anti-inflammatory effects .

安全和危害

未来方向

Recent studies have revealed that Acetylsalicylic Acid-d4 has diverse effects on various endometrial stem cell functions related to regenerative capacity . This finding is a critical step toward the development of more effective therapeutic strategies to increase the chances of successful pregnancy .

属性

IUPAC Name |

2-acetyloxy-3,4,5,6-tetradeuteriobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYNRYMUTXBXSQ-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)OC(=O)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675533 |

Source

|

| Record name | 2-(Acetyloxy)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97781-16-3 |

Source

|

| Record name | 2-(Acetyloxy)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)